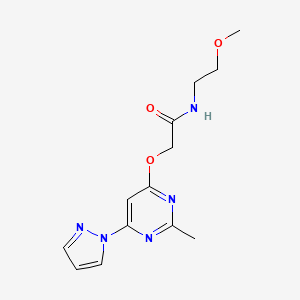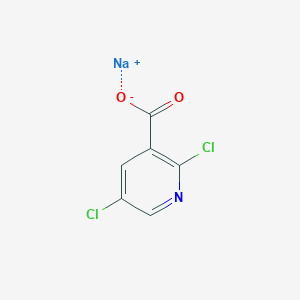![molecular formula C22H19F2N3O2 B2837009 N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 901877-94-9](/img/structure/B2837009.png)
N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide” is a novel small molecule derivative . It has been studied for its potential anticancer implications .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple rings and functional groups . It has been studied using computational tools and clinical databases to identify potential drug targets .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research in the field of synthetic chemistry has led to the development of new compounds with unique structures and potential applications. For instance, the azalide scaffold, derived from azithromycin, has been utilized for synthesizing new compounds with improved pharmacokinetics and a broad spectrum of antibacterial activity, highlighting the utility of complex chemical structures in drug development (Mutak, 2007).
Advanced Building Blocks for Drug Discovery
Intramolecular photochemical reactions have been employed to create 2-azabicyclo[3.2.0]heptanes, serving as advanced building blocks for drug discovery. This includes the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, illustrating the role of innovative synthetic routes in generating molecules for pharmaceutical research (Druzhenko et al., 2018).
Photo- and Electrocatalytic Hydrogen Evolution
Nickel(II) complexes bearing tetradentate macrocyclic ligands have been synthesized and their photocatalytic activity towards proton reduction investigated. This research indicates the potential of such complexes in catalytic applications, including energy conversion and storage (Chen et al., 2015).
Antimicrobial Activity
Some synthesized compounds, such as macrocyclic Schiff-bases and hexadecaazatricyclo-carboxamides, have shown high antimicrobial activity. This suggests that structurally complex molecules could serve as potent antimicrobial agents, offering a promising avenue for developing new antibiotics (El-Salam et al., 2012).
Structural Characterization and Bioactivity
Structural characterization of synthesized compounds, including those with imide moieties, has been crucial in understanding their potential bioactive properties. For example, derivatives of 7-oxa-bicyclo[2,2,1]hept-5-ene-2,3-dicarboxylic anhydride have been investigated for their antitumor, anti-inflammatory, and antimicrobial activities, underscoring the importance of detailed structural analysis in drug development (Liang & Jian, 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O2/c23-14-5-6-18(17(24)11-14)26-22(28)16-10-13-9-12-3-1-7-27-8-2-4-15(19(12)27)20(13)29-21(16)25/h5-6,9-11,25H,1-4,7-8H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOYBRFBSIMVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=C(C=C(C=C5)F)F)CCCN3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2836926.png)

![8-(4-Nitrobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2836929.png)

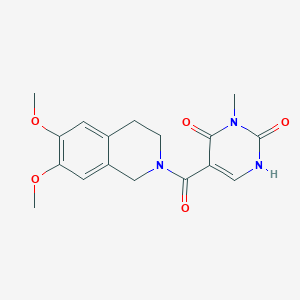
![2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzenecarbonitrile](/img/structure/B2836933.png)

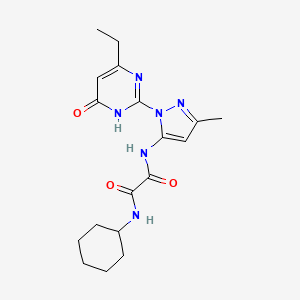
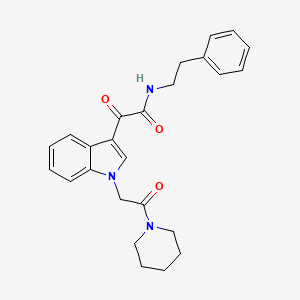

![2-Methyl-3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2836944.png)
